molecular formula C11H15ClN2O4S B8411084 Methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate

Methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate

Cat. No. B8411084
M. Wt: 306.77 g/mol
InChI Key: JIHIPWFPXFEVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate is a useful research compound. Its molecular formula is C11H15ClN2O4S and its molecular weight is 306.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

methyl 2-chloro-6-[methylsulfonyl(propyl)amino]pyridine-4-carboxylate

InChI

InChI=1S/C11H15ClN2O4S/c1-4-5-14(19(3,16)17)10-7-8(11(15)18-2)6-9(12)13-10/h6-7H,4-5H2,1-3H3

InChI Key

JIHIPWFPXFEVJM-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=NC(=CC(=C1)C(=O)OC)Cl)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2,6-dichloroisonicotinate (10 g, 48.5 mmol), methyl(propylsulfonyl)amine (7.99 g, 58.2 mmol), potassium phosphate (14.4 g, 68 mmol), Xantphos (1.69 g, 2.9 mmol) and tris(dibenzylideneacetone)dipalladium (0.89 g, 0.97 mmol) were added to a dry, argon flushed flask. Dioxane (400 mL) was added, the solution degassed with argon and the reaction was heated to 100° C. for 16 hours. The reaction was cooled to rt, filtered through celite and evaporated in vacuo. Flash chromatography (silica, 0-35% EtOAc/hexanes) gave methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate as a yellow oil: 1H NMR (400 MHz, CD3OD) δ 7.88 (s, 1H), 7.72 (s, 1H), 3.96 (s, 3H), 3.91 (t, J=6.4 Hz, 2H), 3.13 (s, 3H), 1.68-1.53 (m, 2H), 0.93 (t, J=7.5 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 2,6-dichloroisonicotinate (4.8 g, 23.3 mmol) and N-propylmethanesulfonamide (3.8 g, 28.0 mmol) in dioxane (190 mL) was degassed with argon. Potassium phosphate tribasic (6.9 g, 32.6 mmol), xantphos (810 mg, 1.40 mmol) and Pd2 dba3 (427 mg, 0.47 mmol) were added, and the reaction mixture was stirred at 100° C., sealed, for 16 h. The reaction mixture was filtered on cellite, concentrated in vacuo, and purified by flash chromatography (2×300 g silica gel, 0 to 35% EtOAc in hexane) to give methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate. 1H NMR (400 MHz, CD3OD) δ 7.87 (s, 1H), 7.72 (s, 1H), 3.97 (s, 3H), 3.91 (t, J=7.2 Hz, 2H), 3.14 (s, 3H), 1.68-1.52 (m, 2H), 0.94 (t, J=7.4 Hz, 3H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
810 mg
Type
reactant
Reaction Step Two
Quantity
427 mg
Type
catalyst
Reaction Step Two

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